6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
6-Cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 1, and a 3,5-dichloropyridin-2-yl carboxamide moiety at position 2. Its crystallographic and electronic properties have been studied extensively using tools like the SHELX software suite, which is critical for refining small-molecule structures and validating bond geometries .
Properties
IUPAC Name |
6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c1-23-15-11(7-20-23)10(5-13(21-15)8-2-3-8)16(24)22-14-12(18)4-9(17)6-19-14/h4-8H,2-3H2,1H3,(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQCQVXYIVTRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120048 | |
| Record name | 6-Cyclopropyl-N-(3,5-dichloro-2-pyridinyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938022-23-2 | |
| Record name | 6-Cyclopropyl-N-(3,5-dichloro-2-pyridinyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938022-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-N-(3,5-dichloro-2-pyridinyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dichloropyridinyl moiety: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme, thereby reducing the production of a particular metabolite.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is structurally related to purines and other bicyclic heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Properties (e.g., Solubility, Binding Affinity) | Applications |
|---|---|---|---|---|
| 6-Cyclopropyl-N-(3,5-dichloropyridin-2-yl)-... | Pyrazolo[3,4-b]pyridine | 6-Cyclopropyl, 1-Methyl, 4-Carboxamide | Moderate solubility (logP ~3.2), High kinase selectivity | Kinase inhibitor candidate |
| N-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | 4-Carboxamide (2,4-dichlorophenyl) | Higher lipophilicity (logP ~4.1), Broader target profile | Anticancer screening |
| 1-Methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | Pyrazolo[3,4-b]pyridine | 6-Phenyl, 4-Carboxylic acid | Low solubility (logP ~2.8), Moderate binding | Scaffold for metalloenzyme inhibition |
Key Findings :
Substituent Effects on Solubility : The cyclopropyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., phenyl), enhancing solubility while maintaining kinase selectivity. In contrast, the 2,4-dichlorophenyl analog exhibits higher lipophilicity, limiting its bioavailability .
Chlorine Positioning: The 3,5-dichloropyridin-2-yl group in the target compound confers a unique electronic profile, improving hydrogen-bonding interactions with kinase ATP-binding pockets compared to mono-chlorinated analogs.
Carboxamide vs. Carboxylic Acid : The carboxamide moiety enhances target affinity compared to carboxylic acid derivatives, as observed in crystallographic studies refined via SHELXL, which confirmed optimal bond lengths (C=O: 1.23 Å) for protein-ligand interactions .
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which ensure accuracy in bond angle and torsion angle measurements. For example, SHELX-derived parameters for the target compound’s pyridyl-chlorine distances (1.72–1.74 Å) align with similar dichlorinated analogs, validating its geometric stability .
Biological Activity
6-Cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy against various targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by a pyrazolo-pyridine core with cyclopropyl and dichloropyridine substituents. The molecular formula is , with a molecular weight of 314.19 g/mol.
Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly those involved in cancer and inflammation pathways. It has been shown to selectively inhibit the activity of certain protein kinases, which play crucial roles in cell signaling and proliferation.
Inhibition of Protein Kinases
The compound has demonstrated potent inhibitory effects on several kinases:
- Pim Kinases : It shows IC50 values of 0.03 nM for Pim-1, 0.11 nM for Pim-2, and 0.02 nM for Pim-3, indicating strong selectivity and potency in inhibiting these targets .
- FGFRs : Another study reported that derivatives containing similar structures exhibited IC50 values less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2 .
Anti-inflammatory Activity
In addition to its kinase inhibition, the compound has shown anti-inflammatory properties:
- COX Enzyme Inhibition : Compounds related to this structure were tested against COX enzymes, with some derivatives demonstrating significant inhibition (IC50 values around 0.04 μmol) comparable to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the cyclopropyl group and the introduction of halogens significantly affect biological activity:
- Cyclopropyl Substitution : Variations in the cyclopropyl moiety can enhance potency against specific targets.
- Halogen Effects : The presence of dichloro groups has been associated with improved binding affinity to target proteins .
Cancer Treatment
In vitro studies have shown that the compound can effectively inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : The efficacy was evaluated using MTT assays on cell lines such as SNU16 and KG1, where IC50 values were recorded at approximately 25.3 ± 4.6 nM and 77.4 ± 6.2 nM respectively .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : Preliminary results indicate that administration leads to reduced tumor size in xenograft models, suggesting its potential as an anti-cancer agent.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
